Mavorixafor

Overview

Description

Mavorixafor is an orally bioavailable, selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). It is primarily developed for the treatment of Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome, a rare primary immunodeficiency disorder. This compound is also being investigated for its potential in treating various cancers, including melanoma, and other chronic neutropenic disorders .

Mechanism of Action

Target of Action

Mavorixafor, also known as AMD-070, primarily targets the CXC chemokine receptor 4 (CXCR4) . CXCR4 is a G protein-coupled receptor that plays a crucial role in cell signaling and function . It is involved in various physiological processes, including immune response and hematopoiesis .

Mode of Action

This compound acts as a selective and reversible antagonist of CXCR4 . It binds to CXCR4 and prevents the interaction of CXCR4 with its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) . This inhibition of receptor activation results in decreased proliferation and migration of cells that overexpress CXCR4 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the SDF-1/CXCR4 signaling pathway . In conditions such as WHIM syndrome, mutations in the CXCR4 gene lead to overactivation of this pathway . By blocking CXCR4, this compound counteracts the effects of these disease-causing mutations, thereby modulating the downstream effects of the SDF-1/CXCR4 pathway .

Pharmacokinetics

This compound demonstrates nonlinear pharmacokinetics with greater than dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) over a dose range of 50 mg to 400 mg . Steady-state concentrations of this compound are reached after approximately 9 to 12 days at the highest approved recommended dosage in healthy subjects . This compound is primarily eliminated by metabolism, with less than 1% of the administered oral dose appearing unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the mobilization and trafficking of white blood cells from the bone marrow . This leads to an increase in the number of circulating mature neutrophils and lymphocytes . This compound dose-dependently increases absolute neutrophil count and absolute lymphocyte count .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake has been shown to reduce the bioavailability of this compound, leading to a decrease in its maximum concentration and area under the curve . Therefore, the timing of this compound administration in relation to meals may be an important consideration in its use .

Biochemical Analysis

Biochemical Properties

AMD-070 interacts with the CXCR4 chemokine receptor, acting as an antagonist . It binds to the transmembrane regions of the coreceptor, blocking the interaction of the CD4-gp120 complex with the ECL2 domain of the CXCR4 coreceptor .

Cellular Effects

AMD-070 has shown to significantly suppress the anchorage-dependent growth, migration, and matrigel invasion of B88-SDF-1 cells . It also inhibits the replication of T-tropic HIV-1 (NL4.3 strain) in MT-4 cells and PBMCs .

Molecular Mechanism

The molecular mechanism of AMD-070 involves its binding to the transmembrane regions of the CXCR4 coreceptor, thereby preventing CXCR4-mediated viral entry of T-cell tropic synctium-inducing HIV . This action blocks the interaction of the CD4-gp120 complex with the ECL2 domain of the CXCR4 coreceptor .

Dosage Effects in Animal Models

It has been shown that AMD-070 (2 mg/kg, p.o.) significantly reduces the number of metastatic lung nodules in mice .

Metabolic Pathways

AMD-070 is primarily metabolized by cytochrome P450 (CYP) 3A4 and to a lesser extent, CYP2D6 . It is also a substrate of P-glycoprotein (P-gp) .

Transport and Distribution

It is known that AMD-070 is a substrate of P-glycoprotein (P-gp), which plays a role in drug transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mavorixafor involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Mavorixafor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the quinoline moiety.

Substitution: Substitution reactions are employed to introduce different functional groups into the benzimidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their pharmacological properties .

Scientific Research Applications

Mavorixafor has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the CXCR4 receptor and its interactions with ligands.

Biology: Investigated for its role in modulating immune cell trafficking and its effects on the tumor microenvironment.

Medicine: Developed as a therapeutic agent for WHIM syndrome, melanoma, and other cancers. .

Industry: Utilized in the development of new drugs targeting the CXCR4 receptor and related pathways.

Comparison with Similar Compounds

Similar Compounds

Plerixafor: Another CXCR4 antagonist used for stem cell mobilization in patients with non-Hodgkin lymphoma and multiple myeloma.

Uniqueness

Mavorixafor is unique in its oral bioavailability and selectivity for the CXCR4 receptor. Unlike plerixafor and AMD3100, which are administered via injection, this compound can be taken orally, making it more convenient for patients. Additionally, its selectivity for CXCR4 reduces the likelihood of off-target effects, enhancing its safety profile .

Biological Activity

Mavorixafor is an orally bioavailable, selective antagonist of the CXCR4 chemokine receptor, primarily developed for treating conditions such as WHIM syndrome and chronic neutropenia. Its biological activity is characterized by the modulation of immune cell trafficking, enhancing the mobilization of neutrophils and lymphocytes from the bone marrow into circulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile.

This compound functions by inhibiting the CXCR4 receptor, which plays a critical role in the retention of immune cells in the bone marrow. By blocking this receptor, this compound facilitates the release of white blood cells into the bloodstream, thereby increasing their availability for immune responses.

Key Mechanisms:

- Inhibition of CXCR4 : Reduces retention of immune cells in bone marrow.

- Increased Immune Cell Mobilization : Enhances circulating neutrophil and lymphocyte counts.

- Modulation of Tumor Microenvironment (TME) : Increases CD8+ T-cell infiltration in tumors, potentially improving responses to immunotherapies.

Phase Ib Study in Melanoma

A biomarker-driven Phase Ib study (NCT02823405) evaluated this compound's effects on immune cell profiles within the TME of melanoma patients.

| Parameter | Results |

|---|---|

| CD8+ T-cell Infiltration | Increased significantly after 3 weeks of monotherapy |

| Granzyme B Signal | Enhanced expression observed |

| Cytokines (CXCL9, CXCL10) | Elevated levels when combined with pembrolizumab |

| Adverse Events | Diarrhea, fatigue, rash (all ≤ grade 3) |

The study concluded that this compound enhances immune cell infiltration and activation within tumors, suggesting its potential to improve outcomes for patients unresponsive to checkpoint inhibitors .

Phase II Study in WHIM Syndrome

A Phase II open-label study assessed this compound's safety and efficacy in patients with WHIM syndrome.

| Parameter | Results |

|---|---|

| Neutrophil Count (ANC) | Statistically significant increases; maintained >500 cells/µL for 12.6 hours at doses ≥300 mg/day |

| Lymphocyte Count (ALC) | Maintained >1000 cells/µL for up to 16.9 hours |

| Safety Profile | Well-tolerated; no serious adverse events reported |

The study demonstrated that this compound effectively mobilizes neutrophils and lymphocytes, contributing to improved clinical outcomes in patients with this rare immunodeficiency .

Phase III Trial Outcomes

In a Phase III trial involving patients with WHIM syndrome, this compound was compared to placebo over 52 weeks.

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Neutrophil Count Increase | Significant increase observed | Not applicable |

| Infection Rate Reduction | Statistically significant decrease | Not applicable |

Adverse effects included low platelet counts and mild rashes but were generally manageable .

Case Studies

- Case Study 1 : A patient with WHIM syndrome treated with this compound exhibited a two-fold increase in ANC after three months, leading to a marked reduction in infection frequency.

- Case Study 2 : In melanoma patients, combination therapy with this compound and pembrolizumab resulted in enhanced tumor-infiltrating lymphocyte activity, correlating with improved overall survival metrics.

Properties

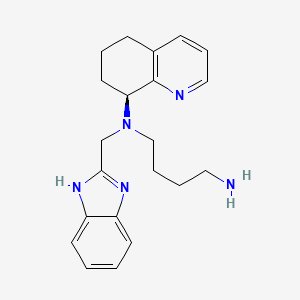

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHHLRVNDMIAR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971247 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Chemokine receptors expressed on the surface of immune cells are known to play a critical role in virus infection and transmission. CXCR4, and another chemokine receptor CCR5, are involved in HIV infection. The process of HIV entry begins with binding of the viral envelope glycoprotein to both the CD4 receptor and one of only two chemokine receptors, and ends with fusion of viral and cell membranes. Viral entry provides novel therapeutic targets against HIV. To date, at least 3 sub classes of HIV viral entry/fusion inhibitors have emerged: 1. CD4 binding or attachment - targets initial recognition and binding of the viral glycoprotein gp120 to the cell-surface CD4 antigen. 2. Chemokine co-receptor binding - targets binding of virus to the CCR5 or CXCR4 co-receptor. 3. Fusion Inhibition - targets the viral glycoprotein gp41 inhibiting the fusion of virus with the cell. Different strains of HIV prefer one receptor or the other, or may use either receptor to infect cells. * 35% of strains use both CXCR4 and CCR5 * 5% of strains are pure CXCR4 using * 60% of strains are pure CCR5 using * An infected individual may harbor different levels of both CXCR4 and CCR5 using virus * CXCR4 using virus independently predicts CD4 decline and HIV clinical progression and is associated with earlier mortality | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

558447-26-0 | |

| Record name | Mavorixafor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVORIXAFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.